REACTION_CXSMILES
|
[OH:1][C:2]([C:5]([OH:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3].[CH2:9]([CH:11]([CH2:40][CH2:41][CH2:42][CH3:43])[CH2:12][C:13]1([CH2:32][CH:33]([CH2:38][CH3:39])[CH2:34][CH2:35][CH2:36][CH3:37])[C:25]2[CH:24]=[C:23]([B:26](O)O)[CH:22]=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][C:16]([B:29]([OH:31])[OH:30])=[CH:17][CH:18]=2)[CH3:10].[CH3:44]CCCCC.ClCCl.[C:53]1([CH3:59])[CH:58]=[CH:57]C=C[CH:54]=1>>[CH3:3][C:2]1([CH3:4])[C:5]([CH3:7])([CH3:6])[O:8][B:26]([C:23]2[CH:22]=[CH:21][C:20]3[C:19]4[C:14](=[CH:15][C:16]([B:29]5[O:31][C:53]([CH3:59])([CH3:54])[C:58]([CH3:44])([CH3:57])[O:30]5)=[CH:17][CH:18]=4)[C:13]([CH2:32][CH:33]([CH2:38][CH3:39])[CH2:34][CH2:35][CH2:36][CH3:37])([CH2:12][CH:11]([CH2:9][CH3:10])[CH2:40][CH2:41][CH2:42][CH3:43])[C:25]=3[CH:24]=2)[O:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C(C)(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CC1(C2=CC(=CC=C2C=2C=CC(=CC12)B(O)O)B(O)O)CC(CCCC)CC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction was terminated
|
Type
|
EXTRACTION
|
Details
|
the produced compound was extracted with distilled water and dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=2C(C3=CC(=CC=C3C2C=C1)B1OC(C(O1)(C)C)(C)C)(CC(CCCC)CC)CC(CCCC)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 37.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |